3-Amino-3-(1,3-thiazol-2-yl)butanoic acid
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Overview
Description
3-Amino-3-(1,3-thiazol-2-yl)butanoic acid is a compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and a base, such as potassium carbonate, under elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1,3-thiazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-Amino-3-(1,3-thiazol-2-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological targets. Its combination of an amino group and a thiazole ring provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-amino-3-(1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-7(8,4-5(10)11)6-9-2-3-12-6/h2-3H,4,8H2,1H3,(H,10,11) |
InChI Key |
QRXMWIWVUQKGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=NC=CS1)N |
Origin of Product |
United States |
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